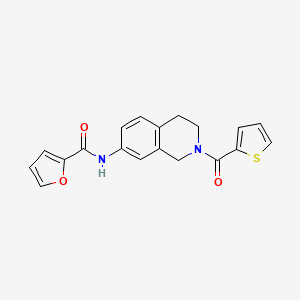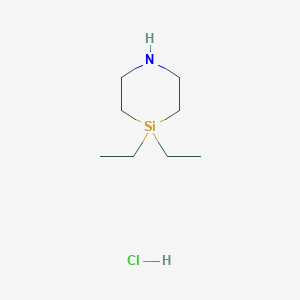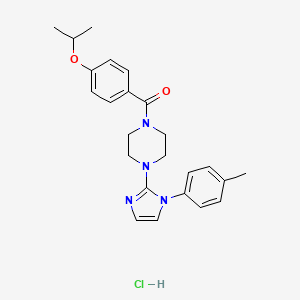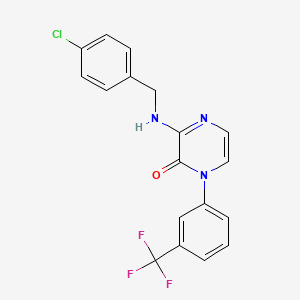![molecular formula C26H35N5O4 B2547589 Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate CAS No. 1116045-00-1](/img/structure/B2547589.png)
Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves the reaction of tert-butyl N-hydroxycarbamate with aldehydes or other starting materials. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid . Another synthesis route involves the condensation reaction between carbamimide and an acid in the presence of a carbodiimide and hydroxybenzotriazole under basic conditions . These methods demonstrate the versatility of tert-butyl carbamate chemistry in creating a variety of compounds.
Molecular Structure Analysis
The molecular structures of tert-butyl carbamate derivatives have been elucidated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, showing typical bond lengths and angles for this type of piperazine-carboxylate . DFT analyses have also been used to optimize molecular structures and predict intramolecular hydrogen bonding .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical transformations, making them valuable building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Schiff base compounds have been synthesized from tert-butyl carbamate derivatives, which are then characterized and analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are characterized using spectroscopic methods such as FTIR, NMR, and MS. These compounds often crystallize in the monoclinic space group and exhibit intramolecular hydrogen bonds that stabilize their structure . The molecular electrostatic potential and frontier molecular orbitals have been analyzed using computational methods to understand the electronic properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is part of a broader class of chemicals utilized in the synthesis of complex organic molecules. For example, researchers have developed tert-butyl carbamate derivatives as intermediates in the synthesis of biologically active compounds and for the construction of crystal structures that involve hydrogen and halogen bonds on the carbonyl group (Baillargeon et al., 2017). These intermediates are crucial for understanding the structural aspects of molecules and facilitating the synthesis of novel compounds with potential applications in various industries, including pharmaceuticals and materials science.
Propiedades
IUPAC Name |
tert-butyl N-[1-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O4/c1-26(2,3)35-25(33)29-20-11-15-31(16-12-20)24(32)19-9-13-30(14-10-19)22-17-23(28-18-27-22)34-21-7-5-4-6-8-21/h4-8,17-20H,9-16H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDYWSYOMSSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]thio}acetyl)azepane](/img/structure/B2547506.png)

![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)
![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)
![N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2547512.png)


![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)




